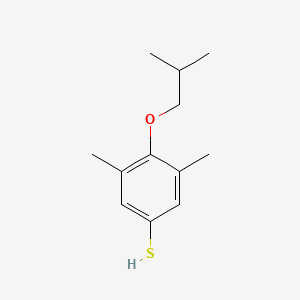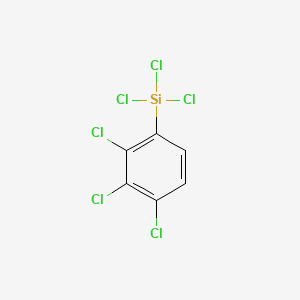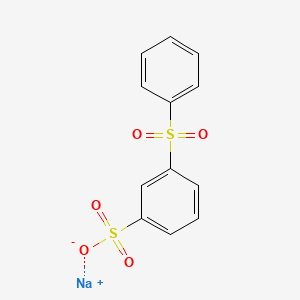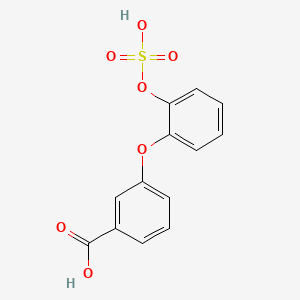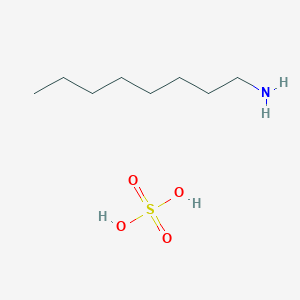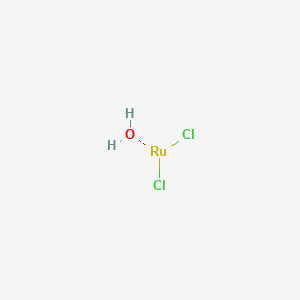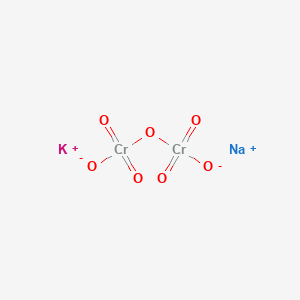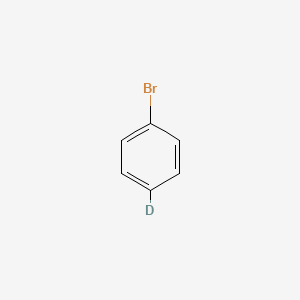
alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate): is a complex organic compound derived from alpha-D-glucopyranose, a form of glucose This compound is characterized by the presence of three nitropropanoate groups attached to the 1, 2, and 6 positions of the glucopyranose ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) typically involves the esterification of alpha-D-glucopyranose with 3-nitropropanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: Alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester groups.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters with various functional groups.
科学研究应用
Alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting the oxidative state of biological molecules. The ester groups can be hydrolyzed by esterases, releasing the active components. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Alpha-D-Glucopyranose: The parent compound, which lacks the nitropropanoate groups.
Beta-D-Glucopyranose: An isomer with a different configuration at the anomeric carbon.
Alpha-D-Glucopyranose, 1,2,3-tris(3-nitropropanoate): A similar compound with nitropropanoate groups at different positions.
Uniqueness: Alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) is unique due to the specific positioning of the nitropropanoate groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications.
属性
CAS 编号 |
63368-43-4 |
|---|---|
分子式 |
C15H21N3O18 |
分子量 |
531.34 g/mol |
IUPAC 名称 |
4-[(3S,4S,5R,6S)-5,6-bis(2-carboxy-1-nitroethyl)-3,4,5,6-tetrahydroxyoxan-2-yl]-4-hydroxy-3-nitrobutanoic acid |
InChI |
InChI=1S/C15H21N3O18/c19-7(20)1-4(16(30)31)10(25)12-11(26)13(27)14(28,5(17(32)33)2-8(21)22)15(29,36-12)6(18(34)35)3-9(23)24/h4-6,10-13,25-29H,1-3H2,(H,19,20)(H,21,22)(H,23,24)/t4?,5?,6?,10?,11-,12?,13+,14-,15+/m1/s1 |
InChI 键 |
PYWXNZCLLZXVGG-MNWYQOIMSA-N |
手性 SMILES |
C(C(C(C1[C@H]([C@@H]([C@@]([C@@](O1)(C(CC(=O)O)[N+](=O)[O-])O)(C(CC(=O)O)[N+](=O)[O-])O)O)O)O)[N+](=O)[O-])C(=O)O |
规范 SMILES |
C(C(C(C1C(C(C(C(O1)(C(CC(=O)O)[N+](=O)[O-])O)(C(CC(=O)O)[N+](=O)[O-])O)O)O)O)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


